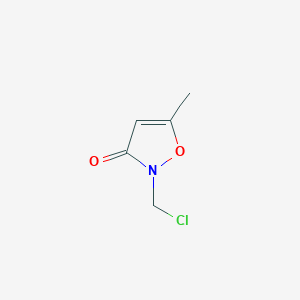

3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl-: is a heterocyclic organic compound featuring an isoxazolone ring substituted with a chloromethyl group at the 2-position and a methyl group at the 5-position

作用機序

Target of Action

Similar compounds, such as isothiazolinones, are known to have bacteriostatic and fungiostatic activity , suggesting that their targets could be enzymes or structures essential to these organisms.

Mode of Action

Isothiazolinones, a related group of compounds, are known to be effective biocides, suggesting that they interact with their targets in a way that inhibits growth or kills the organism .

Biochemical Pathways

Given the biocidal activity of related compounds, it is likely that the compound interferes with essential biochemical pathways in bacteria and fungi, leading to their inhibition or death .

Result of Action

Given the biocidal activity of related compounds, it can be inferred that the compound likely results in the inhibition of growth or death of bacteria and fungi .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl- typically involves the following steps:

Formation of the Isoxazolone Ring: The isoxazolone ring can be synthesized through the cyclization of appropriate precursors, such as hydroxylamine and β-keto esters, under acidic or basic conditions.

Methylation: The methyl group at the 5-position can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining stringent quality control.

化学反応の分析

Types of Reactions

3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl- undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

Cyclization Reactions: The isoxazolone ring can undergo cyclization reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

科学的研究の応用

Chemistry

In organic synthesis, 3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl- serves as a versatile building block for constructing more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure can be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, 3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl- can be used in the production of specialty chemicals and materials. Its derivatives may find applications in coatings, adhesives, and polymers.

類似化合物との比較

Similar Compounds

3(2H)-Isoxazolone, 2-methyl-5-methyl-: Lacks the chloromethyl group, resulting in different reactivity and applications.

3(2H)-Isoxazolone, 2-(bromomethyl)-5-methyl-: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the bromine atom.

3(2H)-Isoxazolone, 2-(hydroxymethyl)-5-methyl-:

Uniqueness

The presence of the chloromethyl group in 3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl- imparts unique reactivity, making it a valuable intermediate in organic synthesis

生物活性

3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl- is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and applications in drug development.

The compound features a chloromethyl group that can engage in various chemical reactions, making it a versatile building block for synthesizing more complex molecules. Its isoxazolone ring structure allows for diverse interactions with biological targets, including enzymes and receptors.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of isoxazolone derivatives. For instance, derivatives of 3(2H)-Isoxazolone have shown promising antiproliferative activity against human prostate cancer cell lines. In particular, one derivative demonstrated an IC50 value of 33 nM against the enzyme 5α-reductase, which is crucial in androgen signaling pathways associated with prostate cancer progression .

Enzyme Inhibition

Isoxazolones have been investigated for their ability to inhibit key enzymes involved in various metabolic processes. Notably, certain derivatives have displayed non-competitive inhibition of human microsomal 17β-hydroxylase/C17,20-lyase with an IC50 value of 59 nM . This inhibition suggests potential applications in treating conditions like hormone-dependent cancers.

Neuroprotective Effects

Some studies indicate that isoxazolones may also exhibit neuroprotective effects. Compounds derived from this scaffold have been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. For example, a related compound demonstrated an AChE inhibition IC50 of 0.09 μM . This suggests that modifications to the chloromethyl group could enhance selectivity and potency against AChE.

The mechanisms through which 3(2H)-Isoxazolone exerts its biological effects are multifaceted:

- Enzyme Interaction : The chloromethyl group can participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with target enzymes.

- Receptor Modulation : Isoxazolones may act as receptor modulators, influencing signaling pathways related to cell proliferation and survival.

- Radical Coupling : Photoredox-catalyzed reactions involving isoxazolones can lead to the formation of biologically active radical species .

Case Studies

Applications in Drug Development

The unique properties of 3(2H)-Isoxazolone make it a valuable candidate for drug development:

- Medicinal Chemistry : Its ability to serve as a building block for synthesizing drugs targeting cancer and neurodegenerative diseases.

- Pharmaceutical Industry : Potential applications in developing specialty chemicals and materials that require specific biological activities.

特性

IUPAC Name |

2-(chloromethyl)-5-methyl-1,2-oxazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO2/c1-4-2-5(8)7(3-6)9-4/h2H,3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVDUEBKNOYSAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(O1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10605580 |

Source

|

| Record name | 2-(Chloromethyl)-5-methyl-1,2-oxazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10605580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69513-43-5 |

Source

|

| Record name | 2-(Chloromethyl)-5-methyl-1,2-oxazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10605580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。